(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride
Description
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-6-10(2)8-12;/h5-8,11,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSFTNCTTAIUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC(=C1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Butan-2-amine acts as a nucleophile, displacing the chloride ion from 3-methylbenzyl chloride in an SN2 mechanism. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (N₂ or Ar) to prevent oxidation. Triethylamine (TEA) is added as a base to scavenge HCl generated during the reaction, driving the equilibrium toward product formation.
Representative Procedure :
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Step 1 : Butan-2-amine (1.2 equiv) and TEA (1.5 equiv) are dissolved in THF (0.5 M).
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Step 2 : 3-Methylbenzyl chloride (1.0 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
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Step 3 : The mixture is filtered to remove TEA·HCl salts, and the solvent is evaporated under reduced pressure.
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Step 4 : The crude free amine is dissolved in diethyl ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt.
Yield and Purity Optimization
Yields range from 65% to 78% depending on reaction time and stoichiometry. Prolonged stirring (>24 hours) increases side products such as dialkylated amines, while excess butan-2-amine (≥1.5 equiv) suppresses this. Purification via recrystallization from methanol/diethyl ether (1:3 v/v) enhances purity to >95%, as confirmed by HPLC.
Table 1: Comparative Yields Under Varied Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 25 | 24 | 78 | 96 |
| DCM | 25 | 18 | 72 | 93 |
| Ethanol | 40 | 12 | 65 | 89 |
Reductive Amination
Reductive amination offers an alternative route, particularly advantageous for controlling stereochemistry and minimizing byproducts. This method condenses 3-methylbenzaldehyde with butan-2-amine in the presence of a reducing agent.
Sodium Cyanoborohydride (NaBH₃CN) Protocol
The free amine is formed via imine intermediate reduction. NaBH₃CN selectively reduces the Schiff base formed between butan-2-amine and 3-methylbenzaldehyde, avoiding over-reduction of the aromatic ring5.
Representative Procedure 5:
-
Step 1 : Butan-2-amine (1.0 equiv) and 3-methylbenzaldehyde (1.1 equiv) are stirred in methanol (0.3 M) at 25°C for 1 hour.
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Step 2 : NaBH₃CN (1.5 equiv) is added portionwise, and the reaction is stirred for 12 hours.
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Step 3 : The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
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Step 4 : The organic layer is dried (MgSO₄), concentrated, and treated with HCl/Et₂O to precipitate the hydrochloride salt.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of the imine intermediate under H₂ gas (1–3 atm). This method avoids stoichiometric reductants but requires specialized equipment.
Key Advantages :
-
Higher stereoselectivity (up to 92% enantiomeric excess with chiral catalysts).
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Reduced formation of dialkylated byproducts (<5%).
Limitations :
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Longer reaction times (24–48 hours).
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Sensitivity to catalyst poisoning by sulfur-containing impurities.
Hydrochloride Salt Formation
Conversion of the free amine to the hydrochloride salt is critical for improving stability and solubility. Two primary methods are employed:
HCl Gas Treatment
Passing dry HCl gas through a solution of the free amine in diethyl ether or THF induces rapid precipitation. This method achieves high purity (>98%) but requires careful handling of corrosive gases.
Aqueous HCl Acidification
Adding concentrated HCl (37%) to an ethanolic solution of the amine at 0°C provides a safer alternative. The product is isolated via filtration and washed with cold ether5.
Table 2: Salt Formation Efficiency
| Method | Solvent | Purity (%) | Yield (%) |
|---|---|---|---|
| HCl Gas | Et₂O | 98 | 95 |
| Aqueous HCl | Ethanol | 95 | 90 |
Byproduct Analysis and Mitigation
Common byproducts include:
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Dialkylated Amines : Formed via over-alkylation in nucleophilic substitution. Mitigated by using excess amine (1.5–2.0 equiv).
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Oxidation Products : Tertiary amines or N-oxides arising from prolonged exposure to air. Minimized by conducting reactions under inert atmosphere.
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Dimethylamine Hydrochloride : Contaminant from degradation pathways during salt formation. Removed via washing with chlorinated solvents5.
Industrial-Scale Considerations
Patent literature highlights adaptations for large-scale production:
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Continuous Flow Reactors : Reduce reaction times from hours to minutes by enhancing heat/mass transfer.
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Solvent Recycling : THF and ethanol are recovered via fractional distillation to lower costs.
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Green Chemistry : Substitution of NaBH₃CN with catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) reduces toxic waste.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides or electrophiles; reactions are conducted in polar solvents like ethanol or methanol with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: New amine derivatives
Scientific Research Applications
Overview
(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride is a synthetic organic compound with significant potential in various scientific research fields, particularly in chemistry, biology, and medicine. Its unique molecular structure, characterized by the presence of a butan-2-yl group and a 3-methylphenyl moiety, contributes to its diverse applications.
Chemistry
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds. It is utilized in creating more complex molecules through nucleophilic substitution reactions, making it valuable for chemists seeking to develop new materials or chemicals.
Biological Research
- Antimicrobial and Anticancer Studies : Research indicates potential biological activities, including antimicrobial and anticancer properties. The compound's interactions with biological systems are being studied to understand these effects better.
Pharmaceutical Development
- Neurological Disorders : The compound is investigated for its potential therapeutic applications in treating neurological disorders. Its ability to interact with neurotransmitter receptors positions it as a candidate for developing neuropharmacological agents.
Industrial Applications
- Specialty Chemicals Production : In industrial settings, this compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various manufacturing processes.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
- Pharmacological Profiles : Investigations into its binding affinities at various neurotransmitter receptors have shown promise for treating mood disorders.
- Bioassays : Comprehensive bioassays have been conducted to evaluate its antimicrobial properties, indicating effective activity against certain bacterial strains.
- Drug Development : As a lead compound in drug discovery, it has been utilized to synthesize derivatives that may enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Heterocyclic vs. aromatic substituents : The thiophene-containing analogue (CAS 1158585-38-6) introduces a sulfur atom, which may influence redox activity or metal-binding properties .
- Functional group diversity : The acetamide derivative (CAS 1049756-41-3) demonstrates how introducing an amide linker can modulate pharmacokinetic properties, such as half-life and membrane permeability .
Pharmacological and Physicochemical Properties
- Meclizine hydrochloride (CAS 1104-22-9), a structurally distinct but functionally related benzylic amine, is an antihistamine with antiemetic properties.
- Solubility and stability : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. The 3-methylphenyl group in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration relative to more polar analogues like the trifluoromethyl derivative .
- Safety profiles: Limited toxicity data are available for the target compound. However, structurally similar amines (e.g., allylamine hydrochlorides in ) often require handling under inert conditions due to reactivity .
Biological Activity
(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride is a synthetic organic compound with significant potential in pharmacological research. This compound, characterized by its amine functional group and a complex structure, is often studied for its biological activity, particularly in the realms of neuropharmacology and antimicrobial properties. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental protocols.
Chemical Structure and Properties
The compound features a butan-2-yl moiety attached to a 3-methylphenyl group, which contributes to its unique biological profile. The presence of the amine group allows it to interact with various biological targets, including neurotransmitter receptors.
| Property | Details |
|---|---|
| Molecular Formula | C13H19ClN |
| Molecular Weight | 229.75 g/mol |
| Solubility | Soluble in water due to hydrochloride form |
| pKa | Approximately 9.5 (indicative of amine behavior) |
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and modulate their activity. It may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways.
Potential Mechanisms Include:
- Receptor Binding : Interacts with adrenergic and dopaminergic receptors.
- Neurotransmitter Modulation : Influences the release and reuptake of neurotransmitters such as dopamine and norepinephrine.
- Enzyme Inhibition : May inhibit enzymes involved in neurotransmitter metabolism, affecting overall neurotransmitter levels in the brain.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological effects, including:
- Antidepressant Effects : Many amines are known for their role in modulating neurotransmitters associated with mood regulation.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Neuropharmacological Applications : Investigated for effects on cognitive function and potential therapeutic use in neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study highlighted its antidepressant-like effects in animal models, where it was shown to increase serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
- Another investigation focused on its antimicrobial properties, demonstrating efficacy against several Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(3-Methylphenyl)butan-2-amine | Similar amine structure; lacks hydrochloride | Antidepressant properties |
| N,N-Dimethylbutanamine | Dimethyl substitution; simpler structure | Lower potency in neuropharmacology |
| 1-(4-Methylphenyl)butan-2-amine | Different phenyl substitution | Varying antimicrobial activity |
This comparison illustrates that while these compounds share structural features, the specific arrangement of this compound allows for distinct interactions and activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
